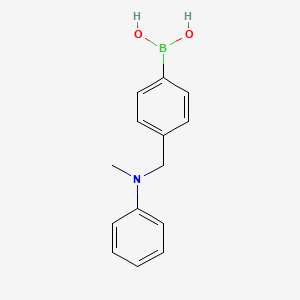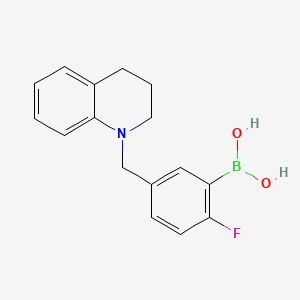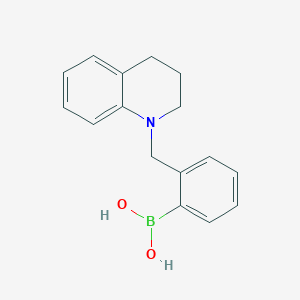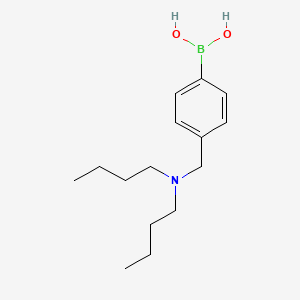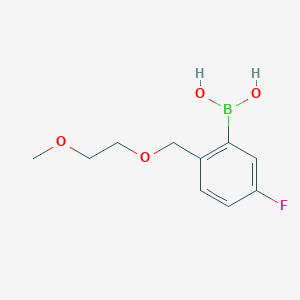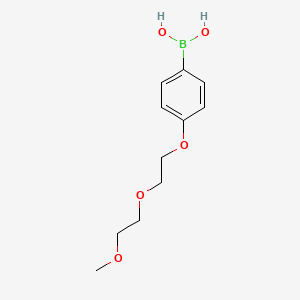
(4-((3-Methoxypropoxy)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((3-Methoxypropoxy)methyl)phenyl)boronic acid: is a boronic acid derivative characterized by a phenyl ring substituted with a methoxypropoxy methyl group and a boronic acid functional group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Methoxypropoxy)methyl)phenyl)boronic acid typically involves the following steps:
Boronic Acid Formation: : The starting material, phenylboronic acid, undergoes a reaction with a suitable electrophile to introduce the methoxypropoxy methyl group.
Protection and Deprotection: : Protecting groups may be used to prevent unwanted side reactions during the synthesis. These protecting groups are later removed to yield the final product.
Purification: : The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(4-((3-Methoxypropoxy)methyl)phenyl)boronic acid: can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : Reduction reactions can be performed to convert the boronic acid to other functional groups.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
Boronic Esters: : Formed through the reaction with alcohols or phenols.
Borates: : Resulting from the oxidation of boronic acids.
Substituted Phenyl Compounds: : Various substituted phenyl compounds can be synthesized through electrophilic substitution.
Scientific Research Applications
(4-((3-Methoxypropoxy)methyl)phenyl)boronic acid: has several scientific research applications:
Chemistry: : Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: : Employed in the study of enzyme inhibitors and biological probes.
Medicine: : Investigated for its potential therapeutic properties in drug discovery.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-((3-Methoxypropoxy)methyl)phenyl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, influencing biological processes and chemical reactions.
Comparison with Similar Compounds
(4-((3-Methoxypropoxy)methyl)phenyl)boronic acid: is compared with other similar compounds, such as:
3-Formylphenylboronic acid
4-Formylphenylboronic acid
Phenylboronic acid derivatives
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
[4-(3-methoxypropoxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-15-7-2-8-16-9-10-3-5-11(6-4-10)12(13)14/h3-6,13-14H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFKWQNYHBYRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COCCCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
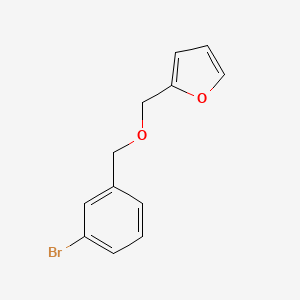
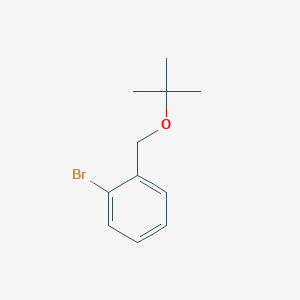
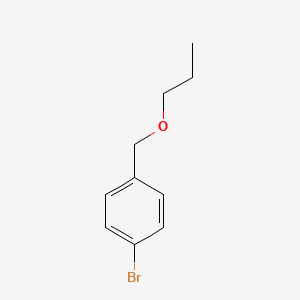
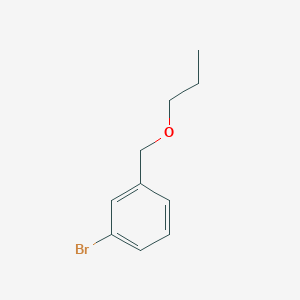
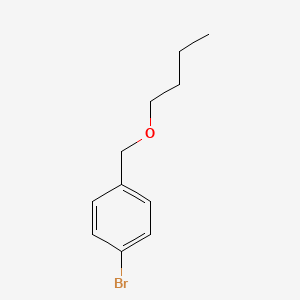
![1-Bromo-3-[(n-butyloxy)methyl]benzene](/img/structure/B7867276.png)
![1-Bromo-2-[(n-pentyloxy)methyl]benzene](/img/structure/B7867281.png)
![1-Bromo-3-[(n-pentyloxy)methyl]benzene](/img/structure/B7867292.png)
